N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline
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Overview
Description
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline is an organic compound with the molecular formula C20H16ClNO It is known for its unique structure, which includes a benzyloxy group attached to a phenyl ring, a methylene bridge, and a 4-chloroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline typically involves the condensation reaction between 4-chloroaniline and 4-(benzyloxy)benzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, using reagents like sodium borohydride or hydrogenation catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are frequently used.
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) can be used in the presence of a base or under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can result in various substituted aniline derivatives.
Scientific Research Applications
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-{(E)-[3-(benzyloxy)phenyl]methylidene}-N-(4-bromo-3-chlorophenyl)amine
- N-{(E)-[4-(benzyloxy)phenyl]methylidene}-N-(4-chlorophenyl)amine
Uniqueness
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline is unique due to its specific structural features, such as the benzyloxy group and the 4-chloroaniline moiety.
Properties
CAS No. |
70627-51-9 |
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Molecular Formula |
C20H16ClNO |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C20H16ClNO/c21-18-8-10-19(11-9-18)22-14-16-6-12-20(13-7-16)23-15-17-4-2-1-3-5-17/h1-14H,15H2 |
InChI Key |
SBAFZHVHAYIGBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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